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2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide
Overview
Description
2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide is a chlorinated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. The compound is characterized by the presence of four chlorine atoms and a carboxamide group attached to the pyridine ring, along with a dimethoxyphenyl group.
Preparation Methods
The synthesis of 2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by the introduction of the dimethoxyphenyl group. One common method involves the reaction of 2,5-dimethoxyaniline with tetrachloropyridine-3-carboxylic acid under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carboxamide group.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide can be compared with other chlorinated pyridine derivatives, such as:
Pentachloropyridine: Another chlorinated pyridine derivative with five chlorine atoms.
Tetrachloropyridine: A similar compound with four chlorine atoms but lacking the dimethoxyphenyl group.
Chloropyridine carboxamides: A class of compounds with varying numbers of chlorine atoms and different substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxyphenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O3/c1-22-6-3-4-8(23-2)7(5-6)19-14(21)9-10(15)11(16)13(18)20-12(9)17/h3-5H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFWKAMIUJSVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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